molecular formula C16H24N2O3S2 B554701 Pmc-S-methylisothiourea CAS No. 185674-98-0

Pmc-S-methylisothiourea

Cat. No.: B554701
CAS No.: 185674-98-0
M. Wt: 356.5 g/mol
InChI Key: HQHUGFRYEKXPQL-UHFFFAOYSA-N
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Description

Pmc-S-methylisothiourea is a valuable reagent in chemical and biomedical research, primarily serving two key purposes. In synthetic chemistry, it acts as an effective precursor for the ex situ generation of methanethiol (MeSH) gas. This application is crucial for the synthesis of S-methyl thioesters from carboxylic acids under mild, metal-free, and room-temperature conditions. S-methyl thioesters are important intermediates in biosynthetic reactions and are found in various bioactive molecules . In biomedical studies, this compound, specifically in the form of S-methylisothiourea hemisulfate (SMT), is widely recognized as a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). Researchers utilize it to investigate the pathophysiological roles of nitric oxide (NO) in various disease models. For instance, it has been shown to reduce cisplatin-induced nephrotoxicity in male animal models by lowering serum levels of nitrite and malondialdehyde, demonstrating a protective role through the inhibition of iNOS . Its application also extends to cardiovascular research, where it is used to study NO-dependent modulation of ion channels, such as the delayed rectifier K+ current (IKs) in cardiac cells .

Properties

IUPAC Name

methyl N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S2/c1-9-10(2)14(23(19,20)18-15(17)22-6)11(3)12-7-8-16(4,5)21-13(9)12/h7-8H2,1-6H3,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHUGFRYEKXPQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Raw Materials

The industrial synthesis of S-methylisothiourea sulfate leverages methyl sodium sulfate offscum, a byproduct of hemiacetal or vitamin B1 production, as a methylating agent. This method replaces toxic methyl sulfate with a waste product, aligning with green chemistry principles. The reaction proceeds via nucleophilic substitution, where thiourea reacts with methyl sodium sulfate in aqueous medium under reflux:

2(H2N)2C=S+2CH3OSO3Na(HN=C(SCH3)NH2)2H2SO4+Na2SO42\,(\text{H}2\text{N})2\text{C=S} + 2\,\text{CH}3\text{OSO}3\text{Na} \rightarrow (\text{HN=C(SCH}3)\text{NH}2)2\cdot\text{H}2\text{SO}4 + \text{Na}2\text{SO}_4

This exothermic reaction achieves completion within 1–3 hours at 105–115°C, with thiourea and methyl sodium sulfate in a 1:1 to 1:5 molar ratio.

Stepwise Process Optimization

The synthesis involves four critical steps:

  • Reflux and Crystallization : After reflux, the mixture is cooled to 35–45°C, and methanol is added to precipitate S-methylisothiourea sulfate. Methanol volume is optimized to 1–3 times the water volume used initially.

  • Solid-Liquid Separation : Centrifugation removes sodium sulfate byproducts, yielding a solid mixture containing 97–98% S-methylisothiourea sulfate.

  • Purification : The crude product is treated with methanolic sodium hydroxide (1:4 mass-volume ratio) at 10–20°C to isolate pure S-methylisothiourea.

  • Neutralization : Sulfuric acid (98%) is added under ice-bath conditions to achieve pH neutrality, precipitating high-purity crystals.

Table 1. Industrial Synthesis Parameters and Yields

ParameterExample 1Example 2Example 3
Thiourea (mol)222
Methyl Sodium Sulfate (mol)332.5
Methanol Volume (mL)304608304
Reaction Time (h)222
Yield (%)859088

Data adapted from patent CN103467349B.

Laboratory-Scale Synthesis via S-Methylation and Protection

S-Methylation of Thiourea Derivatives

In laboratory settings, S-methylisothioureas are synthesized by treating thiourea derivatives with methylating agents such as methyl iodide or dimethyl sulfate. A notable method involves the S-methylation of 2-iminobenzothiazolines, followed by hydrolysis to yield S-methylisothiourea carboxylates. For instance, refluxing 2-iminobenzothiazoline with methyl iodide in ethanol produces S-methylisothiourea derivatives in 62–95% yields.

Boc-Protected Intermediate Synthesis

To facilitate further functionalization, S-methylisothiourea is often protected with tert-butoxycarbonyl (Boc) groups. As detailed in, the synthesis involves:

  • S-Methylation : Thiourea is treated with methyl triflate to form S-methylisothiourea.

  • Boc Protection : The intermediate is reacted with di-tert-butyl dicarbonate (Boc2_2O) in dichloromethane, yielding Boc-protected S-methylisothiourea.

This two-step process achieves 70–85% overall yield and is critical for producing derivatives used in drug discovery.

Alternative Synthetic Routes and Mechanistic Insights

Hydrolysis of S-Methylisothiourea Carboxylates

A less common route involves the hydrolysis of S-methylisothiourea carboxylates under acidic or basic conditions. For example, refluxing S-methylisothiourea methyl ester in ethanol-water (1:1) eliminates thiomethanol, yielding isourea derivatives. While this method is efficient for generating analogs, it is less practical for large-scale S-methylisothiourea production due to lower yields (40–75%).

Role of Solvent and Temperature

  • Solvent Choice : Water is preferred in industrial synthesis for cost and safety, whereas ethanol and methanol are used in laboratory settings for better solubility.

  • Temperature Control : Reflux conditions (100–115°C) optimize reaction kinetics, while lower temperatures (10–20°C) prevent side reactions during purification.

Analytical Characterization and Quality Control

Spectroscopic Identification

  • 1^1H NMR : S-methylisothiourea exhibits a singlet at δ 2.35–2.44 ppm for the SCH3_3 group and broad peaks at δ 10.6–11.4 ppm for NH protons.

  • 13^{13}C NMR : Characteristic signals include δ 13.9–14.1 ppm (SCH3_3) and δ 169.7–171.6 ppm (C=O).

Purity Assessment

Industrial batches achieve >98% purity as verified by HPLC, with residual sodium sulfate <1%. Laboratory-grade samples are analyzed via elemental analysis, showing C: 16.2%, H: 4.3%, N: 24.1%, S: 18.0% (theoretical values for S-methylisothiourea sulfate).

Applications and Industrial Implications

Pharmacological Relevance

S-Methylisothiourea sulfate (SMT) is extensively used in preclinical studies to inhibit iNOS, reducing oxidative stress in models of renal ischemia and iron overload. Its synthesis scalability ensures consistent supply for biomedical research.

Environmental and Economic Impact

The adoption of methyl sodium sulfate offscum reduces production costs by 30–40% compared to traditional methylating agents. Additionally, methanol recycling in the crystallization step minimizes waste, aligning with sustainable manufacturing practices .

Chemical Reactions Analysis

Types of Reactions

Pmc-S-methylisothiourea undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the Pmc group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. Reaction conditions typically involve the use of a base to facilitate the substitution.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions typically yield substituted guanidines, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

Pmc-S-methylisothiourea has a wide range of scientific research applications, including:

Mechanism of Action

The primary mechanism of action of Pmc-S-methylisothiourea involves the inhibition of inducible nitric oxide synthase (iNOS). This inhibition reduces the production of nitric oxide, which plays a role in various physiological and pathological processes. The compound binds to the active site of iNOS, preventing the conversion of L-arginine to nitric oxide and citrulline .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Biological Data: No explicit studies on enzymatic inhibition or cytotoxicity are provided, limiting direct comparisons.
  • Regulatory Implications : Schedule 1A03 classification for suggests stricter controls, likely due to structural parallels to controlled substances .

Biological Activity

Pmc-S-methylisothiourea, also known as S-methylisothiourea hemisulfate (SMT), is a potent inhibitor of inducible nitric oxide synthase (iNOS) and has garnered significant attention due to its biological activities in various pathological conditions. This article explores the compound's biological activity, focusing on its mechanisms, effects in different studies, and relevant case studies.

Overview of S-Methylisothiourea

S-methylisothiourea is a non-amino acid analogue of L-arginine that selectively inhibits iNOS, leading to reduced nitric oxide (NO) production. It is recognized for its potential therapeutic applications in conditions characterized by excessive NO production, such as renal ischemia/reperfusion injury and sepsis.

SMT acts by competitively inhibiting iNOS, which is responsible for the overproduction of NO in inflammatory conditions. By reducing NO levels, SMT can mitigate the associated tissue damage and dysfunction. Research indicates that SMT is 10–30 times more effective than other iNOS inhibitors in certain contexts .

Renal Ischemia/Reperfusion Injury

In a study examining the effects of SMT on renal ischemia/reperfusion injury (IRI), male Wistar rats were subjected to bilateral renal ischemia followed by reperfusion. The administration of SMT prior to IRI significantly reduced the levels of serum creatinine and blood urea nitrogen (BUN), indicating improved kidney function. However, it did not significantly alter tissue levels of nitrite or iron .

Table 1: Effects of SMT on Serum Biomarkers in Renal IRI

ParameterControl GroupSMT Groupp-value
Serum Creatinine1.5 mg/dL0.9 mg/dL<0.05
Blood Urea Nitrogen30 mg/dL15 mg/dL<0.01

Sepsis Models

In a model of sepsis induced by cecal ligation and puncture (CLP), SMT was administered to assess its impact on survival rates. While SMT treatment improved survival compared to controls (60% survival in SMT-treated vs. 33% in controls), these differences were not statistically significant . Histopathological examinations showed no significant protective effects against organ dysfunction despite the observed trends.

Table 2: Survival Rates Post-CLP Surgery

Treatment GroupSurvival Rate (%)
Control33.3
SMT60.0
Aminoguanidine66.6

Case Studies and Clinical Implications

  • Kidney Protection : In cases where renal function is compromised due to iron overload or ischemic events, SMT has shown potential in reducing biomarkers indicative of kidney damage, suggesting its role as a protective agent against renal injury .
  • Septic Shock : Although SMT demonstrated some benefits in septic shock models, further research is necessary to establish its efficacy fully. The lack of significant improvements in organ function suggests that while it may have a role as an adjunct therapy, it should not be relied upon solely for managing severe sepsis .

Safety Profile and Toxicology

SMT has been classified with specific safety concerns, including acute toxicity via oral and dermal routes. The LD50 values indicate moderate toxicity, necessitating caution during handling and administration in research settings .

Table 3: Toxicological Data for SMT

RouteLD50 (mg/kg)
Oral (rat)800
Intraperitoneal (mouse)400
Intravenous (mouse)180

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question for studying PMC-S-methylisothiourea’s biochemical mechanisms?

  • Methodological Guidance : Use frameworks like PICOT (Population/Problem, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:

  • Population: Specific cell lines or enzymatic systems affected by this compound.
  • Intervention: Dose-dependent effects or competitive inhibition studies.
  • Outcome: Changes in enzymatic activity or reactive oxygen species (ROS) modulation.
  • Reference frameworks like FINER to ensure the question addresses gaps in existing literature (e.g., unresolved contradictions in its antioxidant vs. pro-oxidant effects) .

Q. What experimental design considerations are critical for ensuring reproducibility in this compound studies?

  • Methodological Guidance :

  • Material Characterization : Provide NMR, HPLC, or mass spectrometry data for compound purity, with references to established protocols for synthetic derivatives .
  • Control Groups : Include positive/negative controls (e.g., known inhibitors like L-NAME for comparative studies on nitric oxide synthase).
  • Replication : Specify the number of biological/technical replicates and statistical power calculations to mitigate variability .
  • Document all steps in supplementary materials to enable replication, adhering to guidelines for primary data reporting .

Q. How should researchers address inconsistencies in this compound’s reported pharmacokinetic properties?

  • Methodological Guidance :

  • Meta-Analysis : Systematically compare studies using tools like PRISMA to identify confounding variables (e.g., solvent used, animal models, or dosage ranges).
  • Sensitivity Analysis : Test whether variations in experimental conditions (e.g., pH, temperature) alter bioavailability or metabolite profiles .
  • Data Harmonization : Apply standardized units (e.g., µM vs. mg/kg) and cross-validate results using orthogonal assays (e.g., LC-MS alongside fluorometric assays) .

Advanced Research Questions

Q. What strategies are effective for integrating this compound data across heterogeneous study designs (e.g., in vitro vs. in vivo models)?

  • Methodological Guidance :

  • Multi-Level Modeling : Use hierarchical models to account for variability between experimental systems (e.g., cell cultures vs. transgenic mice) .
  • Cross-Validation : Compare outcomes using shared endpoints (e.g., ROS levels, apoptosis markers) and adjust for platform-specific biases (e.g., fluorometric vs. luminescent assays) .
  • Systematic Review Protocols : Predefine inclusion/exclusion criteria for study designs (e.g., excluding non-peer-reviewed sources) and use tools like ROBINS-I to assess bias .

Q. How can researchers resolve contradictions in this compound’s dual role as a nitric oxide synthase inhibitor and antioxidant?

  • Methodological Guidance :

  • Mechanistic Profiling : Conduct time-resolved assays to differentiate acute vs. chronic effects (e.g., short-term inhibition vs. long-term redox modulation) .
  • Pathway Analysis : Use transcriptomic or proteomic datasets to identify upstream/downstream targets (e.g., NF-κB or Nrf2 pathways) that contextualize contradictory results .
  • Dose-Response Curves : Establish non-linear relationships using Hill slope models to identify threshold concentrations where functional roles diverge .

Q. What computational and experimental approaches are recommended for elucidating this compound’s structure-activity relationships (SAR)?

  • Methodological Guidance :

  • Molecular Dynamics Simulations : Model binding affinities to target enzymes (e.g., iNOS) and validate with mutagenesis studies .
  • Isosteric Replacements : Synthesize analogs with modified thiourea groups and compare IC50 values to identify critical functional moieties .
  • Chemometric Analysis : Apply PCA or PLS regression to correlate structural descriptors (e.g., logP, polar surface area) with activity data .

Methodological Best Practices

Q. How to ensure data integrity and transparency in this compound research?

  • Guidelines :

  • Pre-Registration : Deposit experimental protocols on platforms like OSF or ClinicalTrials.gov to mitigate publication bias .
  • Raw Data Archiving : Share spectra, chromatograms, and raw datasets in repositories like Zenodo or Figshare, adhering to FAIR principles .
  • Conflict Reporting : Disclose all potential biases (e.g., funding sources, reagent suppliers) in the methods or acknowledgments section .

Q. What statistical methods are appropriate for analyzing non-linear dose-response relationships in this compound studies?

  • Recommendations :

  • Non-Parametric Tests : Use Mann-Whitney U or Kruskal-Wallis tests for non-normally distributed data .
  • Sigmoidal Curve Fitting : Apply four-parameter logistic (4PL) models to calculate EC50/IC50 values with 95% confidence intervals .
  • Bayesian Hierarchical Models : Account for nested data structures (e.g., multiple experiments across labs) to improve generalizability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pmc-S-methylisothiourea
Reactant of Route 2
Pmc-S-methylisothiourea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.